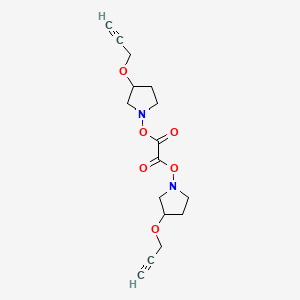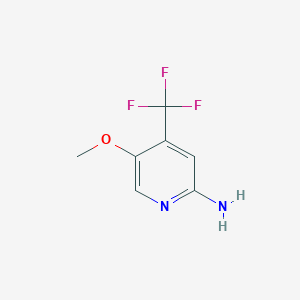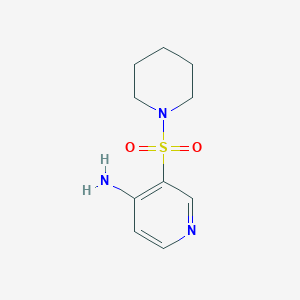
(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method is the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate . Another approach involves the use of L-proline as a catalyst, which offers an environmentally benign and cost-effective route .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs high-yielding and scalable methods. Microwave-accelerated synthesis in solvents like DMF has been shown to be efficient for producing 5-substituted tetrazoles . Additionally, the use of palladium-catalyzed reactions under microwave irradiation allows for the conversion of aryl halides directly to aryl tetrazoles .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, which can alter their reactivity and applications.
Tetrazole-based Drugs: Compounds like oteseconazole and quilseconazole, which are in clinical trials for their antifungal activity.
Uniqueness: (S)-4-Amino-4-(1H-tetrazol-5-yl)butanamide is unique due to its specific structure, which combines the tetrazole ring with an amino butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H10N6O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(4S)-4-amino-4-(2H-tetrazol-5-yl)butanamide |
InChI |
InChI=1S/C5H10N6O/c6-3(1-2-4(7)12)5-8-10-11-9-5/h3H,1-2,6H2,(H2,7,12)(H,8,9,10,11)/t3-/m0/s1 |
InChI Key |
CRWQNBSMYXSWBB-VKHMYHEASA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C1=NNN=N1)N |
Canonical SMILES |
C(CC(=O)N)C(C1=NNN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)


![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)




![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)
